molecular formula C6H14OS B2600181 2-Methoxypentane-1-thiol CAS No. 1860324-46-4

2-Methoxypentane-1-thiol

Cat. No.: B2600181
CAS No.: 1860324-46-4
M. Wt: 134.24
InChI Key: QCGUQISAYUJXGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypentane-1-thiol can be synthesized through various methods, including:

    Nucleophilic Substitution: One common method involves the reaction of 2-methoxypentane with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea.

    One-Pot Synthesis: Another approach involves a stepwise one-pot synthesis from acrylamides and sulfur.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypentane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Zinc and hydrochloric acid (HCl) are typical reducing agents for converting disulfides back to thiols.

    Substitution: Sodium hydrosulfide (NaSH) and thiourea are frequently used as sulfur nucleophiles in substitution reactions.

Major Products:

    Oxidation: Disulfides (R-S-S-R’)

    Substitution: Thioethers (R-S-R’) and other sulfur-containing compounds

Scientific Research Applications

2-Methoxypentane-1-thiol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxypentane-1-thiol involves its ability to participate in redox reactions and form disulfide bonds. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage. The formation and reduction of disulfide bonds are essential for maintaining the structural integrity of proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-Methoxypentane-1-thiol is unique due to the presence of both a methoxy group and a thiol group on the same molecule. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to participate in a broader range of chemical reactions compared to simpler thiols.

Properties

IUPAC Name

2-methoxypentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-4-6(5-8)7-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUQISAYUJXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CS)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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